Impureza D de Clopidogrel

Descripción general

Descripción

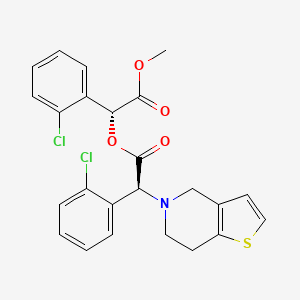

Clopidogrel Carboxylic Acid [Methyl (R)-o-chloromandelate] Ester is an impurity of Clopidogrel, an antithrombotic agent.

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetic profile of Clopidogrel Impurity D is expected to mirror that of clopidogrel. After oral administration, it is absorbed and metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19. Variability in individual metabolism due to genetic polymorphisms can influence the efficacy of both clopidogrel and its impurities .

Stability and Formulation

Recent studies have focused on enhancing the stability of clopidogrel formulations to minimize the formation of impurities like Clopidogrel Impurity D. For instance, a novel aqueous-based emulsion formulation has been shown to significantly improve stability compared to traditional formulations. This formulation reduces hydrolysis and thermal degradation of clopidogrel while also minimizing chiral conversion from the S-enantiomer (active) to the R-enantiomer (inactive) .

Case Studies

- Pharmacogenetics Impact : A study highlighted the significance of genetic variations in CYP2C19 on cardiovascular outcomes in patients treated with clopidogrel. Patients with certain genotypes exhibited reduced efficacy, leading to increased risks for adverse events . This emphasizes the importance of monitoring impurities like Clopidogrel Impurity D in clinical settings.

- Safety Comparisons : Research comparing brand and generic formulations of clopidogrel found no significant differences in pharmacokinetic properties; however, concerns regarding impurities were noted. The presence of impurities could potentially affect clinical outcomes, particularly in high-risk patients undergoing procedures like carotid endarterectomy .

- Stability Studies : A chiral stability study assessed various liquid formulations containing clopidogrel aimed at pediatric use. The findings indicated that specific formulations could maintain stability while minimizing degradation products, including Clopidogrel Impurity D .

Data Table: Stability Comparison of Formulations

| Formulation Type | Hydrolysis Rate (%) | Thermal Degradation (%) | Chiral Conversion (%) |

|---|---|---|---|

| Traditional Aqueous | >10 | Significant | High |

| Novel Emulsion | <1.2 | Minimal | <1.5 |

Mecanismo De Acción

Target of Action

Clopidogrel Impurity D, like its parent compound Clopidogrel, primarily targets platelets in the blood. The main target within the platelets is the P2Y12 ADP receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key steps in the formation of blood clots .

Mode of Action

Clopidogrel Impurity D is believed to interact with its targets in a similar manner to Clopidogrel. It is a prodrug that requires metabolic activation. The active metabolite of Clopidogrel irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

The activation of Clopidogrel Impurity D involves a two-step process. The first step involves the conversion of the prodrug to 2-oxo-clopidogrel, primarily by the cytochrome P450 (CYP) enzymes, including CYP2C19 . The second step involves the conversion of 2-oxo-clopidogrel to an active thiol-containing metabolite . This active metabolite then irreversibly binds to the P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .

Pharmacokinetics

The pharmacokinetics of Clopidogrel Impurity D are likely to be similar to those of Clopidogrel. After oral administration, Clopidogrel is absorbed and then metabolized in the liver by CYP enzymes to produce the active metabolite . The bioavailability of Clopidogrel is more than 50% . The onset of action is about 2 hours, and the elimination half-life is approximately 7-8 hours .

Result of Action

The result of the action of Clopidogrel Impurity D is the inhibition of platelet aggregation. By preventing the activation of the P2Y12 ADP receptors on platelets, it reduces the risk of clot formation. This can help prevent conditions such as acute coronary syndrome, stroke, and peripheral arterial disease .

Action Environment

The action of Clopidogrel Impurity D can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for CYP2C19 can affect the metabolism and hence the efficacy of Clopidogrel . Additionally, factors such as age, sex, obesity, concurrent diseases, and drug-drug interactions can also impact the antiplatelet effect of Clopidogrel .

Análisis Bioquímico

Biochemical Properties

Clopidogrel Impurity D interacts with various enzymes and proteins in the body. It is involved in the metabolic activation of Clopidogrel, which is primarily mediated by cytochrome P450 enzymes . The interaction between Clopidogrel Impurity D and these enzymes is crucial for the conversion of Clopidogrel into its active form .

Cellular Effects

Clopidogrel Impurity D has significant effects on various types of cells, particularly platelets. It plays a role in the inhibition of platelet aggregation, a key factor in the prevention of heart disease and stroke . The presence of Clopidogrel Impurity D influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Clopidogrel Impurity D involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized to an active thiol metabolite that irreversibly binds to P2Y12 ADP receptors on platelets, inhibiting platelet activation .

Dosage Effects in Animal Models

In animal models, the effects of Clopidogrel Impurity D can vary with different dosages. Higher doses of Clopidogrel have been shown to result in higher plasma concentrations of the active metabolite and the carboxyl metabolite compared with lower doses .

Metabolic Pathways

Clopidogrel Impurity D is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolic activation . The metabolic pathways of Clopidogrel Impurity D can also impact metabolic flux or metabolite levels .

Transport and Distribution

Clopidogrel Impurity D is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Actividad Biológica

Clopidogrel Impurity D, a degradation product of the widely used antiplatelet drug clopidogrel, has garnered attention in pharmacological research due to its potential biological activity and implications for clinical efficacy. This article explores the biological activity of Clopidogrel Impurity D, focusing on its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.

Clopidogrel Impurity D primarily targets the P2Y12 ADP receptor on platelets, similar to its parent compound, clopidogrel. As a prodrug, it requires metabolic activation to exert its effects. The active metabolite irreversibly binds to the P2Y12 receptors, inhibiting platelet aggregation and thereby reducing the risk of thrombotic events such as acute coronary syndrome and stroke.

Biochemical Pathways

The activation of Clopidogrel Impurity D involves a two-step metabolic process:

- Conversion to 2-oxo-clopidogrel by cytochrome P450 (CYP) enzymes, particularly CYP2C19.

- Further transformation into an active thiol metabolite that binds to the P2Y12 receptor.

Pharmacokinetics

The pharmacokinetic profile of Clopidogrel Impurity D is expected to mirror that of clopidogrel. After oral administration, it is absorbed and metabolized in the liver. Variability in individual metabolism due to genetic polymorphisms in CYP2C19 can influence the efficacy of both clopidogrel and its impurities.

Cellular Effects

Clopidogrel Impurity D significantly affects platelet function by:

- Inhibiting platelet aggregation : This is crucial for preventing cardiovascular diseases.

- Modulating cellular signaling pathways : The inhibition of P2Y12 receptors leads to decreased intracellular calcium levels and reduced platelet activation .

Study on Active Metabolite Generation

A study demonstrated that human liver microsomes could generate an active metabolite from clopidogrel, exhibiting significant biological activity including irreversible inhibition of ADP-induced platelet aggregation (IC50 = 1.8 µM) . This finding underscores the importance of metabolic activation for both clopidogrel and its impurities.

Comparative Analysis of Clopidogrel Formulations

Research comparing generic formulations of clopidogrel with the original brand (Plavix) revealed differences in purity and efficacy. Many generic versions contained higher levels of impurities, which could potentially affect therapeutic outcomes . Such studies highlight the need for rigorous quality control measures in pharmaceutical manufacturing.

Clopidogrel Impurity D interacts with various enzymes and proteins within the body. Its role in the metabolic activation of clopidogrel is primarily mediated by CYP450 enzymes. The impurity exhibits a range of biochemical properties that may impact its pharmacological profile:

Propiedades

IUPAC Name |

[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMQFSIDOUJQGN-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)OC(=O)[C@H](C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421283-60-4 | |

| Record name | (1R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (alphaS)-alpha-(2-chlorophenyl)-6,7-dihydrothieno(3,2-C)pyridine-5(4H)-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421283604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL (.ALPHA.S)-.ALPHA.-(2-CHLOROPHENYL)-6,7-DIHYDROTHIENO(3,2-C)PYRIDINE-5(4H)-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA4UN3PJ3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.